molecular formula C19H22F3N3O2 B6451565 N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549016-73-9

N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6451565
CAS No.: 2549016-73-9
M. Wt: 381.4 g/mol
InChI Key: VLPRIZIDBILTSH-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a 2,5-dimethylfuran-3-carbonyl group at the 1-position of the piperidine ring and an N-methyl-3-(trifluoromethyl)pyridin-2-amine substituent at the 3-position. The trifluoromethyl (CF₃) group on the pyridine ring enhances lipophilicity and metabolic stability, while the dimethylfuran moiety may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O2/c1-12-10-15(13(2)27-12)18(26)25-9-5-6-14(11-25)24(3)17-16(19(20,21)22)7-4-8-23-17/h4,7-8,10,14H,5-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPRIZIDBILTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs (piperidine, trifluoromethylpyridine, or sulfonyl/heterocyclic substituents) and are compared based on available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source
Target Compound : N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine Not explicitly provided in evidence 2,5-Dimethylfuran-3-carbonyl, N-methyl, 3-(trifluoromethyl)pyridine
N-methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine (BB56680) C₁₈H₂₄F₃N₅O₂S 431.48 1,3,5-Trimethylpyrazole sulfonyl, trifluoromethylpyridine
(2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine C₂₂H₂₄F₃N₂O₂ 380.40 Methoxy-trifluoromethoxy benzyl, phenylpiperidine
(3-Nitro-5-trifluoromethyl-pyridin-2-yl)-(tetrahydro-furan-2-ylmethyl)-amine C₁₂H₁₄F₃N₃O₃ 305.26 Nitro, trifluoromethylpyridine, tetrahydrofuranmethyl
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-2'-(methoxymethyl)-3-(trifluoromethyl)biphenyl-4-sulfonamide C₂₇H₂₆ClF₃N₄O₄S 619.03 Chloropyridine carbonyl, biphenyl sulfonamide, methoxymethyl

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in all compounds enhances membrane permeability. The target’s dimethylfuran (logP ~2.5–3.0 estimated) is less polar than BB56680’s sulfonyl group (logP ~1.8–2.2).
  • Metabolic Stability : The CF₃ group in the target and BB56680 reduces oxidative metabolism. However, BB56680’s sulfonyl group may increase susceptibility to enzymatic hydrolysis compared to the target’s stable furan carbonyl.
  • Bioactivity : lists piperidine derivatives (e.g., L-742694) targeting G protein-coupled receptors (GPCRs) , suggesting the target and analogues may interact with similar pathways.

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